molecular formula C14H18N4O2S B2570600 3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1327968-21-7

3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2570600
CAS No.: 1327968-21-7
M. Wt: 306.38
InChI Key: WTJWOFWAQZDHSZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Dimroth rearrangement, which is a process of isomerization involving the relocation of heteroatoms within the heterocyclic system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the combination of its thieno[2,3-d]pyrimidine core and the piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-9-10-12(15-8-17(3)13(10)19)21-11(9)14(20)18-6-4-16(2)5-7-18/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJWOFWAQZDHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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